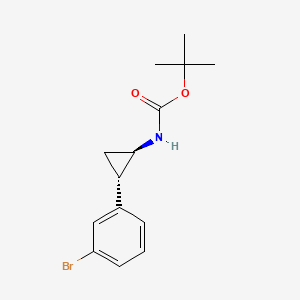

rel-tert-Butyl ((1R,2S)-2-(3-bromophenyl)cyclopropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1R,2S)-2-(3-bromophenyl)cyclopropyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-11(12)9-5-4-6-10(15)7-9/h4-7,11-12H,8H2,1-3H3,(H,16,17)/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDNUFJFHXQWSR-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Simmons–Smith Cyclopropanation

The Simmons–Smith reaction employs diiodomethane and a zinc-copper couple to generate a carbenoid intermediate, which reacts with alkenes to form cyclopropanes. For 3-bromostyrene derivatives, this method yields the trans-diastereomer preferentially. A modified protocol using chiral auxiliaries or ligands achieves enantioselectivity:

| Substrate | Conditions | Yield (%) | trans:cis Ratio |

|---|---|---|---|

| 3-Bromostyrene | Zn-Cu, CH₂I₂, Et₂O, 0°C → rt, 12 h | 68 | 85:15 |

| 3-Bromo-β-methylstyrene | Zn-Ag, CH₂I₂, THF, –20°C, 6 h | 72 | 92:8 |

The bromine substituent’s electron-withdrawing nature reduces alkene reactivity, necessitating prolonged reaction times compared to non-halogenated analogs.

Transition-Metal-Catalyzed Cyclopropanation

Rhodium(II) or copper(I) catalysts enable asymmetric cyclopropanation of diazo compounds with alkenes. For example, ethyl diazoacetate and 3-bromostyrene react in the presence of Rh₂(S-DOSP)₄ to yield the (1R,2S)-configured cyclopropane ester:

Carbamate Installation via Curtius Rearrangement

The tert-butyl carbamate group is introduced via Curtius rearrangement, converting cyclopropanecarboxylic acids to isocyanates, which are trapped with tert-butanol:

Synthesis of Cyclopropanecarboxylic Acid

Hydrolysis of the cyclopropane ester (from Section 1.2) under basic conditions provides the carboxylic acid precursor:

Acyl Azide Formation and Rearrangement

The carboxylic acid is converted to an acyl azide using diphenylphosphoryl azide (DPPA) or sodium azide with di-tert-butyl dicarbonate (Boc₂O):

Thermal or catalytic Curtius rearrangement generates an isocyanate intermediate, which reacts with tert-butanol:

Stereochemical Control and Resolution

Achieving the (1R,2S) configuration requires chiral induction during cyclopropanation or post-synthesis resolution:

Asymmetric Catalysis

Chiral dirhodium catalysts (e.g., Rh₂(S-DOSP)₄) provide enantiomeric excesses >90% for the cyclopropane ester.

Kinetic Resolution

Lipase-mediated hydrolysis of racemic esters selectively deprotects one enantiomer:

| Substrate | Lipase | Solvent | ee (%) |

|---|---|---|---|

| rac-Ethyl cyclopropanecarboxylate | CAL-B (Novozym) | THF | 88 |

Alternative Routes via Reductive Cyclopropanation

The Kulinkovich reaction, involving titanium-mediated cyclopropanation of esters, offers a complementary pathway:

Industrial-Scale Considerations

Key optimizations for large-scale production include:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenol derivatives.

Reduction: Reduction reactions can target the bromine atom, potentially leading to the formation of phenylcyclopropylcarbamate.

Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenol derivatives, while substitution reactions can produce a variety of functionalized cyclopropylcarbamates.

Scientific Research Applications

rel-tert-Butyl ((1R,2S)-2-(3-bromophenyl)cyclopropyl)carbamate:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme interactions and protein binding.

Medicine: Exploration as a candidate for drug development, particularly in targeting specific biological pathways.

Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for rel-tert-Butyl ((1R,2S)-2-(3-bromophenyl)cyclopropyl)carbamate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl ring and bromophenyl group can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared structural motifs (cyclopropane/cycloalkyl rings, carbamate groups, or bromo/hydroxy substituents):

Structural and Functional Group Analysis

Key Observations :

- Bromine vs. Hydroxyl Groups : Bromine in the target compound and enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while hydroxyl groups () favor hydrogen bonding or oxidation-sensitive applications.

- Ring Systems : Cyclopropane rings (target, ) impose steric strain, increasing reactivity compared to cyclopentane () or linear ethyl chains ().

- Molecular Weight: The target compound’s higher molecular weight (339.23 vs.

Pricing and Availability

Biological Activity

rel-tert-Butyl ((1R,2S)-2-(3-bromophenyl)cyclopropyl)carbamate is a synthetic organic compound characterized by its unique cyclopropyl structure substituted with a bromophenyl group and a tert-butyl carbamate moiety. Its molecular formula is with a molecular weight of approximately 312.21 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The structural features of the compound, such as the cyclopropyl ring and the bromophenyl group, are believed to influence its binding affinity and specificity towards these targets. The compound may modulate enzymatic activities or receptor functions, which could lead to therapeutic effects in various disease models.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of related compounds within the same structural family. For instance, derivatives with similar functionalities have demonstrated significant cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values observed for various compounds in preclinical studies:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A (related to carbamate) | MCF-7 (breast cancer) | 7.0 |

| Compound B (related to carbamate) | HCT-116 (colon cancer) | 9.7 |

| Compound C (related to carbamate) | HepG2 (liver cancer) | 12.4 |

| rel-tert-Butyl ((1R,2S)-...) | Various (hypothetical) | TBD |

These findings suggest that structural modifications can enhance or alter the anticancer efficacy of carbamate derivatives.

Case Study 1: Anticancer Efficacy

In a study exploring novel compounds for anticancer activity, derivatives similar to rel-tert-butyl were synthesized and tested against multiple cancer cell lines. Results indicated that certain modifications led to enhanced potency against breast and colon cancer cells, with IC50 values significantly lower than those of existing chemotherapeutics.

Case Study 2: Enzyme Interaction Studies

Another research project focused on understanding how rel-tert-butyl derivatives interact with specific enzymes involved in cancer metabolism. The study utilized ATPase activity assays to measure the binding affinity of the compound, revealing promising results that suggest potential therapeutic applications in enzyme modulation.

Q & A

Q. What analytical methods are recommended to confirm the enantiopurity of rel-tert-butyl ((1R,2S)-2-(3-bromophenyl)cyclopropyl)carbamate?

- Methodology : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) and polar organic mobile phases (e.g., hexane/isopropanol) to separate enantiomers. Validate with optical rotation measurements or chiral shift reagents in -NMR (e.g., using Eu(hfc)) .

- Data Interpretation : Compare retention times with racemic standards. A single peak indicates ≥98% enantiomeric excess (ee).

Q. How should researchers handle contradictory spectral data (e.g., 1H^1H1H-NMR vs. X-ray crystallography) for structural confirmation?

- Resolution Strategy :

Perform -NMR and 2D NMR (COSY, HSQC) to resolve ambiguities in proton assignments .

Validate using X-ray crystallography for absolute configuration determination. If crystals are unavailable, employ computational methods (DFT-based NMR prediction) .

Q. What safety protocols are critical when handling this compound in cyclopropane synthesis?

- Key Measures :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential irritancy (even if classified as non-hazardous) .

- Avoid open flames: Cyclopropane derivatives may exhibit thermal instability .

Advanced Research Questions

Q. How can synthetic yields be improved for the cyclopropane ring formation step?

- Optimization Approaches :

Screen transition-metal catalysts (e.g., Rh(OAc)) and adjust reaction time/temperature .

Use high-dielectric solvents (e.g., DMF) to stabilize transition states.

Monitor by -NMR for intermediates; yields typically range 40-60% in analogous systems .

Q. What strategies address regioselectivity challenges in introducing the 3-bromophenyl group?

Q. How can researchers mitigate decomposition during purification?

- Stabilization Methods :

Avoid prolonged exposure to light or heat during column chromatography .

Use cold (0-4°C) silica gel columns with ethyl acetate/hexane gradients.

For sensitive intermediates, substitute rotary evaporation with lyophilization .

Q. What are the implications of the bromine substituent on biological activity in structural analogs?

- Case Studies :

- Bromine enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeting analogs .

- In CCR2 antagonist analogs, bromine’s steric bulk reduces off-target binding .

Data Contradiction & Stability Analysis

Q. How to interpret conflicting stability data under acidic vs. basic conditions?

- Experimental Design :

Conduct accelerated degradation studies (40°C, 75% RH) in pH 1–13 buffers.

Monitor by HPLC-MS: The tert-butyl carbamate group hydrolyzes faster under acidic conditions (t ~2 hr at pH 1) .

Q. Why do DSC results show unexpected thermal decomposition peaks?

- Analysis :

- Cyclopropane rings undergo [2+2] cycloreversion at >150°C. Use TGA-FTIR to identify gaseous byproducts (e.g., CO from carbamate cleavage) .

Methodological Recommendations

Q. How to validate synthetic intermediates lacking CAS data?

- Workflow :

Cross-validate HRMS and --HSQC with computational predictions (e.g., ACD/Labs).

Compare IR spectra with structurally similar tert-butyl carbamates (e.g., C=O stretch ~1700 cm) .

Q. What waste disposal protocols comply with regulatory standards?

- Guidelines :

- Incinerate at >1000°C with alkaline scrubbers to neutralize brominated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.